molecular formula C8H18N2O3S B10754360 l-Buthionine sulfoximine CAS No. 97590-40-4

l-Buthionine sulfoximine

Cat. No.: B10754360
CAS No.: 97590-40-4
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-CVSPRKDYSA-N
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Description

L-buthionine-(S,R)-sulfoximine is a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has S-configuration. It is a inhibitor of gamma-glutamylcysteine synthetase and glutathione (GSH) biosynthesis and is capable of enhancing the apoptotic effects of several chemotherapeutic agents. It has a role as a ferroptosis inducer and an EC 6.3.2.2 (glutamate--cysteine ligase) inhibitor.
Buthionine Sulfoximine is a synthetic amino acid. Buthionine sulfoximine irreversibly inhibits gamma-glutamylcysteine synthase, thereby depleting cells of glutathione, a metabolite that plays a critical role in protecting cells against oxidative stress, and resulting in free radical-induced apoptosis. Elevated glutathione levels are associated with tumor cell resistance to alkylating agents and platinum compounds. By depleting cells of glutathione, this agent may enhance the in vitro and in vivo cytotoxicities of various chemotherapeutic agents in drug-resistant tumors. Buthionine sulfoximine may also exhibit antiangiogenesis activity. (NCI04)

Properties

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-CVSPRKDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894150
Record name L-Buthionine sulfoximine
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Molecular Weight

222.31 g/mol
Source PubChem
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name L-Buthionine (SR)-sulfoximine
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Solubility

H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL)
Record name BSO
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CAS No.

83730-53-4, 97590-40-4
Record name L-Buthionine-S,R-sulfoximine
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Record name Buthionine sulfoximine, L-
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Record name DL-Buthionine-(S,R)-sulfoximine
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Record name l-buthionine sulfoximine
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Record name L-Buthionine sulfoximine
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Record name 83730-53-4
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Record name BUTHIONINE SULFOXIMINE, L-
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